Cas no 67828-52-8 (2,5-diethoxy-N,N-diethylbenzene-1,4-diamine)

2,5-diethoxy-N,N-diethylbenzene-1,4-diamine structure
67828-52-8 structure
Product Name:2,5-diethoxy-N,N-diethylbenzene-1,4-diamine
CAS No:67828-52-8
MF:C14H24N2O2
MW:252.352563858032
CID:967244
PubChem ID:105736
Update Time:2025-04-19

2,5-diethoxy-N,N-diethylbenzene-1,4-diamine Chemical and Physical Properties

Names and Identifiers

    • 2,5-diethoxy-N,N-diethylbenzene-1,4-diamine
    • 2,5-diethoxy-1-N,1-N-diethylbenzene-1,4-diamine
    • 1,4-Benzenediamine, 2,5-diethoxy-N,N-diethyl-
    • 1,4-Benzenediamine, 2,5-diethoxy-N1,N1-diethyl-
    • N,N-Diethyl-2,5-diethoxy-p-phenylenediamine
    • DTXSID3070674
    • EINECS 267-274-3
    • 67828-52-8
    • Z9S7XZ6JTL
    • NS00036209
    • 2,5-DIETHOXY-N1,N1-DIETHYLBENZENE-1,4-DIAMINE
    • UNII-Z9S7XZ6JTL
    • ILVYHPABHVLWQB-UHFFFAOYSA-N
    • Inchi: 1S/C14H24N2O2/c1-5-16(6-2)12-10-13(17-7-3)11(15)9-14(12)18-8-4/h9-10H,5-8,15H2,1-4H3
    • InChI Key: ILVYHPABHVLWQB-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=C(C(=CC=1N(CC)CC)OCC)N

Computed Properties

  • Exact Mass: 252.18392
  • Monoisotopic Mass: 252.184
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 47.7Ų

Experimental Properties

  • Density: 1.035
  • Boiling Point: 350.3°C at 760 mmHg
  • Flash Point: 165.7°C
  • Refractive Index: 1.541
  • PSA: 47.72
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